1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3a-carboxylic acid
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Overview
Description
RAC-(3AR,7AS)-1-[(TERT-BUTOXY)CARBONYL]-OCTAHYDRO-1H-INDOLE-3A-CARBOXYLIC ACID: is a complex organic compound characterized by its unique structural features. This compound is notable for its use in various chemical and biological applications, particularly due to the presence of the tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RAC-(3AR,7AS)-1-[(TERT-BUTOXY)CARBONYL]-OCTAHYDRO-1H-INDOLE-3A-CARBOXYLIC ACID typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: RAC-(3AR,7AS)-1-[(TERT-BUTOXY)CARBONYL]-OCTAHYDRO-1H-INDOLE-3A-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, RAC-(3AR,7AS)-1-[(TERT-BUTOXY)CARBONYL]-OCTAHYDRO-1H-INDOLE-3A-CARBOXYLIC ACID is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of structural modifications on biological activity. The presence of the tert-butoxycarbonyl group allows for selective deprotection, enabling researchers to investigate the role of specific functional groups in biological systems .
Medicine: In medicinal chemistry, RAC-(3AR,7AS)-1-[(TERT-BUTOXY)CARBONYL]-OCTAHYDRO-1H-INDOLE-3A-CARBOXYLIC ACID is explored for its potential therapeutic applications. Its ability to undergo various chemical transformations makes it a candidate for the development of new drugs and pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions allows for the creation of customized products with specific properties .
Mechanism of Action
The mechanism of action of RAC-(3AR,7AS)-1-[(TERT-BUTOXY)CARBONYL]-OCTAHYDRO-1H-INDOLE-3A-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amine site during chemical transformations. Upon deprotection, the free amine can participate in various biological and chemical processes, influencing the activity of enzymes, receptors, and other molecular targets .
Comparison with Similar Compounds
- RAC-(3AR,7AS)-5-[(TERT-BUTOXY)CARBONYL]-OCTAHYDROFURO[3,2-C]PYRIDINE-4-CARBOXYLIC ACID
- RAC-(3AR,6AS)-5-[(TERT-BUTOXY)CARBONYL]-2,2-DIOXO-HEXAHYDRO-1H-2LAMBDA6-THIENO[3,4-C]PYRROLE-3A-CARBOXYLIC ACID
Uniqueness: RAC-(3AR,7AS)-1-[(TERT-BUTOXY)CARBONYL]-OCTAHYDRO-1H-INDOLE-3A-CARBOXYLIC ACID is unique due to its specific indole ring structure and the presence of the tert-butoxycarbonyl group. This combination of features allows for selective chemical modifications and provides distinct advantages in synthetic and biological applications .
Properties
Molecular Formula |
C14H23NO4 |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-indole-3a-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-8-14(11(16)17)7-5-4-6-10(14)15/h10H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
ZTGUWOMBPDTTMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCCC2)C(=O)O |
Origin of Product |
United States |
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